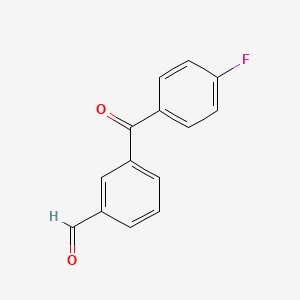

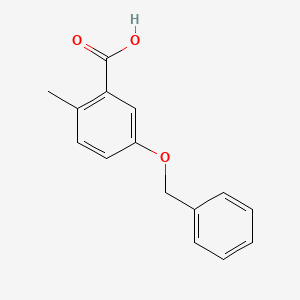

5-(Benzyloxy)-2-methylbenzoic acid

説明

“5-(Benzyloxy)-2-methylbenzoic acid” is a compound that falls under the category of benzyloxy compounds . It is functionally related to a benzyl alcohol and a glycolic acid . It is used for proteomics research .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves various chemical reactions. For instance, the synthesis of benzyloxyacetone involves the reaction of 4- (benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The completion of the reaction is usually checked by Thin Layer Chromatography (TLC) .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis . The IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various techniques. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The reaction involves the oxidative addition of formally electrophilic organic groups and transmetalation of formally nucleophilic organic groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its color, density, hardness, and melting and boiling points . For instance, the melting point of a similar compound, benzyloxyacetone, is between 119 - 123 °C .科学的研究の応用

5-Bz-2-MeBz is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other organic compounds. It is also used as a substrate for the enzymatic synthesis of various compounds such as drugs, antibiotics, and hormones. In addition, it is used as a ligand in the binding of metal ions and for the synthesis of metal complexes.

作用機序

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The benzyloxy and methyl groups in the compound may influence its interaction with its targets, potentially enhancing its binding affinity or altering its effect.

Biochemical Pathways

Benzoic acid derivatives can influence various biochemical pathways, depending on their specific targets

Pharmacokinetics

Benzoic acid derivatives are generally well-absorbed and can be metabolized by the liver . The presence of the benzyloxy and methyl groups may influence the compound’s pharmacokinetic properties, potentially affecting its bioavailability.

Result of Action

Depending on its specific targets and mode of action, the compound could potentially influence cellular processes such as signal transduction, gene expression, or metabolic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Benzyloxy)-2-methylbenzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s effect may vary between different biological systems, depending on factors such as the expression levels of its targets and the presence of other interacting molecules.

実験室実験の利点と制限

The main advantage of using 5-Bz-2-MeBz in laboratory experiments is its relative ease of synthesis. It can be synthesized from readily available starting materials and is relatively inexpensive. The main limitation of using 5-Bz-2-MeBz in laboratory experiments is its low solubility in water. This can make it difficult to use in certain types of experiments.

将来の方向性

The potential applications of 5-Bz-2-MeBz are far-reaching and continue to be explored. Future research may focus on its use as a drug delivery system, its potential use in the synthesis of metal complexes, its potential use as an anti-inflammatory agent, and its potential use in the synthesis of other organic compounds. In addition, further research may focus on exploring its potential therapeutic applications, such as its potential use in the treatment of cancer and other diseases.

特性

IUPAC Name |

2-methyl-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBDGPJMDIUEEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。